molecular formula C8H13N3S B13191868 5-cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-thiol

5-cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13191868
M. Wt: 183.28 g/mol
InChI Key: OORMZCMIKIGDIS-UHFFFAOYSA-N
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Description

5-cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a cyclobutyl group and an ethyl group attached to the triazole ring, along with a thiol group at the third position. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry .

Preparation Methods

The synthesis of 5-cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutyl ethyl ketone with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

5-cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. Major products formed from these reactions include disulfides, sulfonic acids, and S-substituted triazole derivatives .

Scientific Research Applications

5-cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to the compound’s antimicrobial, antiviral, and anticancer effects .

Comparison with Similar Compounds

Similar compounds to 5-cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-thiol include other 1,2,4-triazole derivatives such as:

    Fluconazole: An antifungal agent.

    Voriconazole: Another antifungal agent.

    Trazodone: An antidepressant.

    Nefazodone: Another antidepressant.

What sets this compound apart is its unique combination of a cyclobutyl group, an ethyl group, and a thiol group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

3-cyclobutyl-4-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H13N3S/c1-2-11-7(6-4-3-5-6)9-10-8(11)12/h6H,2-5H2,1H3,(H,10,12)

InChI Key

OORMZCMIKIGDIS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)C2CCC2

Origin of Product

United States

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